molecular formula C15H15N5OS B2776519 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034522-40-0

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2776519
CAS No.: 2034522-40-0
M. Wt: 313.38
InChI Key: COMUTLHYPVQYEH-UHFFFAOYSA-N
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Description

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a thiophene ring, all connected through a urea linkage. The presence of these heterocyclic rings imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.

    Synthesis of the pyridine ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the pyrazole and pyridine rings: This step involves the formation of a carbon-nitrogen bond between the pyrazole and pyridine rings, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the thiophene ring: The thiophene ring can be introduced through a nucleophilic substitution reaction.

    Formation of the urea linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the combination of its pyrazole, pyridine, and thiophene rings, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-20-10-12(9-18-20)14-11(4-2-6-16-14)8-17-15(21)19-13-5-3-7-22-13/h2-7,9-10H,8H2,1H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMUTLHYPVQYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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